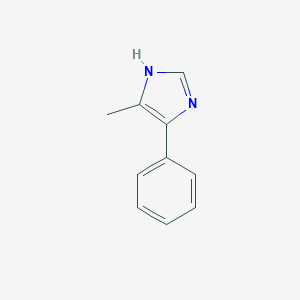

5-methyl-4-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKQVLBOPNFHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355725 | |

| Record name | 5-methyl-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-83-5 | |

| Record name | 5-methyl-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-phenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functionalization of 5 Methyl 4 Phenyl 1h Imidazole

Fundamental Reactivity Patterns of the Imidazole (B134444) Heterocycle

The reactivity of 5-methyl-4-phenyl-1H-imidazole is largely dictated by the inherent chemical nature of the imidazole ring. This five-membered aromatic heterocycle contains two nitrogen atoms, which influence its electronic distribution and reactivity towards various reagents. nih.gov

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic aromatic substitution, although the presence of substituents can direct the position of attack. The methyl group at the 5-position is an electron-donating group, which tends to activate the ring towards electrophiles. Conversely, the phenyl group at the 4-position can exert both electronic and steric effects.

Common electrophilic substitution reactions for imidazole derivatives include nitration, halogenation, and sulfonation. For instance, direct bromination of 1-methylimidazole (B24206) using molecular bromine in a suitable solvent like glacial acetic acid or dichloromethane (B109758) typically results in substitution at the 5-position. smolecule.com The electron-donating nature of the methyl group at the N-1 position stabilizes the intermediate sigma-complex, favoring this regioselectivity. smolecule.com In the case of this compound, the C-2 position is a likely site for electrophilic attack due to the directing effects of the existing substituents.

Nucleophilic Reactivity and Transformations

The nitrogen atoms of the imidazole ring possess lone pairs of electrons, rendering them nucleophilic. This property allows for reactions such as N-alkylation. Deprotonation of the N-H group with a suitable base, like sodium hydride, generates an imidazolide (B1226674) anion, which can then be alkylated by reacting with an alkyl halide. nih.gov

Furthermore, the imidazole ring can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or when a good leaving group is present. evitachem.com For example, a bromo-substituted imidazole can participate in various cross-coupling reactions. vulcanchem.com

Oxidation and Reduction Pathways of Imidazole Derivatives

The imidazole ring itself is relatively stable to oxidation, but the substituents can be susceptible to oxidative transformations. For instance, a methyl group on the imidazole ring can potentially be oxidized to a carboxylic acid. The phenyl group is generally resistant to oxidation under mild conditions.

Reduction of the imidazole ring can lead to the formation of imidazoline (B1206853) or imidazolidine (B613845) derivatives. evitachem.com However, this typically requires harsh conditions. More commonly, reducible functional groups attached to the ring, such as a nitro group, can be selectively reduced.

Advanced Derivatization Strategies at the Phenyl and Methyl Positions of this compound

The phenyl and methyl groups on the this compound scaffold offer opportunities for further functionalization, allowing for the synthesis of a diverse range of derivatives. evitachem.comontosight.ai

Electrophilic substitution reactions can be performed on the phenyl ring. Depending on the reaction conditions and the directing effects of the imidazole moiety, substituents such as nitro, halogen, or acyl groups can be introduced onto the phenyl ring.

The methyl group can also be a site for derivatization. For instance, it can undergo free-radical halogenation, followed by nucleophilic substitution to introduce various functional groups.

Tautomeric Equilibria and Aromaticity Principles in this compound

A key feature of unsymmetrically substituted imidazoles is the phenomenon of annular tautomerism. scispace.comnih.gov In this compound, the proton on the nitrogen can reside on either of the two nitrogen atoms, leading to two tautomeric forms: 4-methyl-5-phenyl-1H-imidazole and this compound. nih.gov These tautomers are in rapid equilibrium. nih.gov

The position of this equilibrium can be influenced by various factors, including the electronic nature of the substituents and the solvent. nih.gov The aromaticity of the imidazole ring is a crucial factor contributing to its stability. researchgate.net The ring contains six π-electrons (four from the double bonds and two from the lone pair of the N-H nitrogen), satisfying Hückel's rule for aromaticity. nih.gov This aromatic character is maintained in both tautomeric forms.

Coordination Chemistry of this compound as a Ligand

The presence of two nitrogen atoms with available lone pairs makes this compound an excellent ligand for coordinating with metal ions. evitachem.comevitachem.com The "pyridinic" nitrogen (the one not bonded to hydrogen) is typically the primary coordination site.

This compound can form stable complexes with a wide variety of transition metals. The steric and electronic properties of the methyl and phenyl substituents can influence the coordination geometry and the stability of the resulting metal complexes. The study of these complexes is relevant in areas such as catalysis and materials science. evitachem.com For example, phenylimidazoles are utilized in the synthesis of metal complexes and serve as intermediates in the production of various specialty products. nih.gov

Advanced Spectroscopic Characterization of 5 Methyl 4 Phenyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-proton framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. In 5-methyl-4-phenyl-1H-imidazole and its derivatives, the spectrum reveals distinct signals for the aromatic protons of the phenyl group, the imidazole (B134444) ring proton, and the methyl group protons.

The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.2–7.6 ppm. The single proton on the imidazole ring (C2-H) is observed as a singlet further downfield, while the methyl protons (CH₃) at position C5 give a characteristic singlet signal around δ 2.3-2.5 ppm. The N-H proton of the imidazole ring often appears as a broad singlet at a variable chemical shift, which can be confirmed by D₂O exchange.

For substituted derivatives, the chemical shifts and coupling patterns are altered. For instance, in 2-(substituted-phenyl)-5-methyl-4-phenyl-1H-imidazoles, the introduction of electron-donating or electron-withdrawing groups on the C2-phenyl ring systematically shifts the signals of the neighboring protons. rsc.org Similarly, substitution at the N1 position, such as in 1-methyl-4-nitro-5-phenyl-1H-imidazole, results in the appearance of a new singlet for the N-CH₃ group around δ 3.5 ppm. mdpi.com

¹H NMR Data for this compound and Selected Derivatives

| Compound | Aromatic Protons (δ, ppm) | Imidazole H (δ, ppm) | Methyl H (δ, ppm) | Other Signals (δ, ppm) | Solvent |

|---|---|---|---|---|---|

| 2-(4-Methoxyphenyl)-5-methyl-4-phenyl-1H-imidazole | 7.78 (d), 7.59 (d), 7.42 (t), 7.28 (m), 6.93 (d) | - | 2.46 (s) | 3.83 (s, OCH₃) | Chloroform-d |

| 2-(3-Chlorophenyl)-5-methyl-4-phenyl-1H-imidazole | 7.82 (s), 7.71 (d), 7.59 (d), 7.41 (t), 7.28 (m) | - | 2.46 (s) | - | Chloroform-d |

| 1-Methyl-4-nitro-5-phenyl-1H-imidazole | 7.50 (m, 3H), 7.36 (m, 2H) | 7.46 (s) | - | 3.51 (s, N-CH₃) | CDCl₃ |

Data sourced from multiple studies. rsc.orgmdpi.comresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the carbons of the phenyl ring, the two unsaturated carbons of the imidazole ring (C2, C4, C5), and the methyl carbon.

The phenyl carbons typically resonate in the δ 125–135 ppm region. The imidazole ring carbons (C4 and C5) are found in a similar range, while the C2 carbon appears further downfield due to its position between two nitrogen atoms. The methyl carbon (C5-CH₃) gives a signal in the upfield region, typically around δ 12–13 ppm.

Substitution significantly impacts the ¹³C chemical shifts. For example, in 1-methyl-4-nitro-5-phenyl-1H-imidazole, the C4 and C5 carbons are observed at approximately δ 140.1 and δ 132.6 ppm, respectively, while the N-CH₃ carbon appears at δ 33.1 ppm. mdpi.com

¹³C NMR Data for Selected this compound Derivatives

| Compound | Aromatic C (δ, ppm) | Imidazole C (δ, ppm) | Methyl C (δ, ppm) | Other Signals (δ, ppm) | Solvent |

|---|---|---|---|---|---|

| 2-(4-Methoxyphenyl)-5-methyl-4-phenyl-1H-imidazole | 128.7, 128.5, 128.4, 126.8, 126.7, 123.0, 114.1 | 159.8, 145.3, 126.4 | 12.3 | 55.3 (OCH₃) | Chloroform-d |

| 2-(3-Chlorophenyl)-5-methyl-4-phenyl-1H-imidazole | 134.8, 133.3, 132.1, 130.1, 128.7, 127.1, 127.0, 125.4, 123.4 | 143.3, 130.8 | 12.2 | - | Chloroform-d |

| 1-Methyl-4-nitro-5-phenyl-1H-imidazole | 130.2, 130.1, 128.9, 126.5 | 140.1 (C-4), 135.6 (C-2), 132.6 (C-5) | - | 33.1 (N-CH₃) | CDCl₃ |

Data sourced from multiple studies. rsc.orgmdpi.comresearchgate.net

Two-Dimensional (2D) NMR Correlation Techniques

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of ¹H and ¹³C signals. mdpi.com

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons, for instance, within the phenyl ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the precise assignment of a carbon signal based on its attached proton's chemical shift. derpharmachemica.com

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds). mdpi.com This is particularly useful for assigning quaternary carbons (carbons with no attached protons), such as C4 and C5 of the imidazole ring, by observing their correlation with the methyl protons or the phenyl ring protons.

These techniques are instrumental in differentiating between isomers and confirming the substitution pattern on the imidazole ring. mdpi.commdpi.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Applications

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrations of molecular bonds. The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands.

N-H Stretching: A broad band in the region of 3100–3300 cm⁻¹ is characteristic of the N-H bond stretching in the imidazole ring. In some cases, this band can be observed around 3430 cm⁻¹. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings give rise to a series of sharp bands in the 1450–1620 cm⁻¹ region. rsc.orgnih.gov

C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring can provide information about the substitution pattern and are typically found in the 700-900 cm⁻¹ region.

Characteristic FTIR Absorption Bands for Imidazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (imidazole) | 3100 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1500 - 1620 |

Data compiled from various sources on imidazole derivatives. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the molecular formula.

For this compound (C₁₀H₁₀N₂), the expected exact mass for the protonated molecule [M+H]⁺ is approximately 159.0917. Experimental values for derivatives confirm their composition with high accuracy. For example, 2-(4-methoxyphenyl)-5-methyl-4-phenyl-1H-imidazole (C₁₇H₁₆N₂O) has a calculated [M+H]⁺ of 265.1335, with a found value of 265.1337. rsc.org

The fragmentation pattern observed in the mass spectrum provides structural information. For imidazole derivatives, common fragmentation pathways include the loss of small neutral molecules or radicals from the substituents. The molecular ion peak (M⁺) is typically strong in many imidazole compounds, indicating a stable aromatic ring system. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the connectivity of atoms, X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined. nih.gov It crystallizes in the orthorhombic space group P b c a. The analysis reveals the specific spatial orientation of the phenyl ring relative to the imidazole plane. This orientation is influenced by steric hindrance from the adjacent methyl group and by crystal packing forces.

In many substituted imidazole derivatives, intermolecular hydrogen bonding involving the imidazole N-H proton and a nitrogen atom of an adjacent molecule (N-H···N) is a key feature that stabilizes the crystal lattice. sapub.orgnih.gov The planarity of the imidazole ring and the dihedral angles between the ring and its substituents are important structural parameters obtained from crystallographic studies. sapub.orgresearchgate.net

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 9.612 |

| b (Å) | 7.441 |

| c (Å) | 24.001 |

| α (°) | 90 |

| β (°) | 90 |

Data sourced from Huang, J. et al. (2020) via PubChem. nih.gov

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)

The electronic absorption and emission properties of this compound and its derivatives are of significant interest for understanding their electronic structure and potential applications in areas such as fluorescent probes and optoelectronic materials. These properties are primarily governed by the π-conjugated system of the imidazole and phenyl rings.

Detailed Research Findings

The electronic spectra of imidazole derivatives are characterized by absorption bands in the UV-visible region, which are attributable to π→π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the imidazole and phenyl rings, as well as the solvent polarity.

While specific, detailed experimental data for the electronic absorption and emission of the parent compound, this compound, is not extensively documented in publicly available literature, the spectroscopic behavior of structurally related compounds provides valuable insights. For instance, studies on various polysubstituted imidazoles have demonstrated that these compounds can exhibit significant fluorescence. acs.org The introduction of electron-donating groups or the extension of the conjugated system generally leads to a bathochromic (red) shift in both the absorption and emission spectra.

Research on 2-(4,5-diphenyl-1-aryl-1H-imidazol-2-yl)phenol-based boron complexes, which share the phenyl-imidazole core, has shown absorption bands in the ultraviolet region around 280 nm and between 333-335 nm. ias.ac.in These complexes were also found to be fluorescent, with emission maxima observed in the range of 340 nm to 460 nm. ias.ac.in The fluorescence quantum yields for these related compounds were moderate, recorded at 0.31 and 0.34. ias.ac.in

Furthermore, the study of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) in dimethylformamide (DMF) revealed absorption peaks at 340 nm and 406 nm, which were assigned to π→π* transitions. researchgate.net Another investigation into 4,5-diphenyl-1H-imidazole derivatives used as fluorescent chemosensors noted emission maxima at 390 nm and 435 nm in DMF solution. doi.org The presence of substituents and their electronic effects play a crucial role in determining the precise photophysical properties. For example, in HPLC analysis of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid, UV detection is commonly performed at 254 nm, indicating significant absorption in the UV region.

The photophysical properties of imidazole derivatives are also influenced by environmental factors. Solvatochromism, a shift in the spectral bands with changes in solvent polarity, has been observed in some imidazole derivatives, although in the case of the aforementioned boron complexes, no significant solvatochromism was reported. acs.orgias.ac.in Excited-state intramolecular proton transfer (ESIPT) is another phenomenon that can occur in appropriately substituted imidazoles, leading to a large Stokes shift between the absorption and emission bands. acs.org

The following interactive data table summarizes the photophysical data for several imidazole derivatives, illustrating the range of absorption and emission characteristics observed in compounds structurally related to this compound.

Interactive Data Table: Photophysical Properties of Selected Imidazole Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| 2-(4,5-diphenyl-1-o-tolyl-1H-imidazol-2-yl)phenol boron complex | Dichloromethane (B109758) | 280, 333 | 378 | 0.34 | ias.ac.in |

| 2-(4,5-diphenyl-1-m-tolyl-1H-imidazol-2-yl)phenol boron complex | Dichloromethane | 280, 335 | 381 | 0.31 | ias.ac.in |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | DMF | 340, 406 | - | - | researchgate.net |

| 4,5-diphenyl-1H-imidazole derivative 1 | DMF | - | 435 | - | doi.org |

| 4,5-diphenyl-1H-imidazole derivative 2 | DMF | - | 390 | - | doi.org |

Computational and Theoretical Studies on 5 Methyl 4 Phenyl 1h Imidazole

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying moderately sized organic molecules like 5-methyl-4-phenyl-1H-imidazole.

The first step in a computational analysis is typically a geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing its most stable three-dimensional structure. For imidazole (B134444) derivatives, DFT methods such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p) are commonly employed to achieve reliable geometries. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Phenyl-Imidazole Scaffolds Note: This table presents typical bond lengths and angles for a phenyl-imidazole core based on computational studies of related molecules. Actual values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | N1-C2 | ~1.38 Å |

| C2-N3 | ~1.32 Å | |

| N3-C4 | ~1.39 Å | |

| C4-C5 | ~1.37 Å | |

| C5-N1 | ~1.37 Å | |

| C4-C(phenyl) | ~1.48 Å | |

| Bond Angle | C5-N1-C2 | ~108° |

| N1-C2-N3 | ~111° | |

| C2-N3-C4 | ~108° | |

| Dihedral Angle | Imidazole-Phenyl | Varies (e.g., 24-44°) iucr.org |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. pku.edu.cn The energy gap (ΔE) between the HOMO and LUMO is a crucial descriptor of chemical reactivity and kinetic stability. malayajournal.orgacadpubl.eu A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.orgacadpubl.euresearchgate.net

In studies of similar imidazole derivatives, the HOMO is often localized over the electron-rich imidazole and phenyl rings, while the LUMO distribution can vary depending on the substituents. malayajournal.orgacadpubl.eunih.gov DFT calculations provide precise energy values for these orbitals.

Table 2: Example FMO Parameters from DFT Studies on Imidazole Derivatives Note: These values are from different, but structurally related, imidazole compounds and serve to illustrate the typical range of energies.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole acadpubl.eu | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 |

| 1-(2,3-dihydrobenzo[b] wikipedia.orgnih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole nih.gov | B3LYP/6-31G(d,p) | - | - | 0.205 |

These calculations help identify which parts of the this compound molecule are most likely to participate in electron-donating or electron-accepting interactions during a chemical reaction.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. orientjchem.orgresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs on heteroatoms.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green Regions: Represent neutral or zero potential.

For this compound, an MEP analysis would predictably show the most negative potential (red) localized around the nitrogen atoms of the imidazole ring, particularly the sp2-hybridized nitrogen (N3), due to its lone pair of electrons. orientjchem.org The hydrogen atom attached to the other nitrogen (N1-H) and the hydrogens on the phenyl ring would likely exhibit positive potential (blue), marking them as electrophilic sites. This analysis provides a clear, intuitive map of the molecule's reactivity hotspots. malayajournal.org

Reaction Mechanism Predictions and Energy Profiles via Computational Methods

Beyond static reactivity prediction, computational methods can be used to model the entire course of a chemical reaction. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states). nih.gov

For a reaction involving this compound, such as N-alkylation or electrophilic substitution, DFT calculations can determine the structure of the transition state and its associated activation energy (the energy barrier that must be overcome for the reaction to proceed). By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. This approach is invaluable for understanding regioselectivity and stereoselectivity in organic synthesis, providing insights that are often difficult to obtain through experimental means alone. nih.gov

In Silico Modeling of Molecular Interactions

Computational modeling is crucial for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. This is a key aspect of computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to the active site of a larger molecule (receptor), typically a protein. jbcpm.com The goal is to find the binding mode with the lowest free energy, which corresponds to the most stable complex.

Docking studies involving 4-phenyl-imidazole derivatives have been successfully used to guide the development of enzyme inhibitors. nih.gov For instance, in the development of inhibitors for Indoleamine 2,3-dioxygenase (IDO), a cancer therapy target, computational docking was used to predict how different analogs of 4-phenyl-imidazole would bind within the enzyme's active site. nih.gov

A typical docking simulation for this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the binding site or pocket within the protein.

Placing the computationally optimized structure of the imidazole derivative into the binding site in various conformations.

Using a scoring function to evaluate and rank the different binding poses. The score estimates the binding affinity (e.g., in kcal/mol).

The results provide a binding score and a detailed view of the intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov This information is critical for understanding the molecular basis of a compound's biological activity and for rationally designing derivatives with improved potency. nih.gov

Predictive Models for Structure-Activity Relationships (SAR)

Predictive models for Structure-Activity Relationships (SAR), particularly Quantitative Structure-Activity Relationships (QSAR), are computational tools that correlate the chemical structure of a compound with its biological activity. For scaffolds like this compound, these models are instrumental in rational drug design, allowing for the prediction of a derivative's potency and guiding synthetic efforts toward more effective molecules. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, numerous studies on closely related phenyl-imidazole analogs provide a robust framework for understanding its SAR landscape. These studies typically employ 2D and 3D QSAR methodologies to decipher the physicochemical and structural features that govern biological activity.

2D-QSAR Analysis of Phenyl-Imidazole Derivatives

Two-dimensional QSAR models establish a mathematical relationship between biological activity and calculated physicochemical properties (descriptors) of a molecule. These descriptors can include electronic, hydrophobic, and steric parameters.

A notable QSAR study was conducted on a series of 5-phenyl-1-phenylamino-1H-imidazole derivatives to model their cytotoxicity against HIV. nih.gov The study utilized a linear free energy related (LFER) model developed by Hansch, which successfully explained over 80% of the variance in the observed activity. nih.gov The analysis identified several key descriptors that significantly influence the cytotoxicity of these compounds.

Key Findings from the 2D-QSAR Model:

Electronic Effects: The presence of electron-withdrawing groups at the para-position of the 1-phenylamino fragment was found to be unfavorable for cytotoxicity, as indicated by the negative coefficient for the Hammett sigma (σp) parameter. nih.gov

Hydrophobicity: The lipophilicity of substituents at the meta-position of the 5-phenyl ring was positively correlated with cytotoxicity. nih.gov

Structural Indicators: The presence of a thiol group at the 2-position of the imidazole core or a hydrogen bond donor group at the meta-position of the 5-phenyl ring was found to decrease cytotoxicity. nih.gov

The insights derived from this model are summarized in the table below, illustrating how specific physicochemical properties modulate the biological activity of the phenyl-imidazole scaffold.

| Parameter Category | Descriptor | Position of Substituent | Influence on Cytotoxicity |

| Electronic | Hammett sigma (σp) | Para-position of 1-phenylamino ring | Negative (Electron-withdrawing groups decrease activity) |

| Hydrophobicity | Lipophilicity (π) | Meta-position of 5-phenyl ring | Positive (Increased lipophilicity increases activity) |

| Steric | Molar Refractivity (MRm) | Meta-position of 1-phenylamino ring | Positive (Larger size is favorable) |

| Steric | STERIMOL parameters (Lm, B1m, B4m) | Meta-position of 1-phenylamino ring | Positive (Increased length and width are favorable) |

| Structural | Indicator Variable | 2-position of imidazole core | Negative (Presence of a thiol group decreases activity) |

| Structural | Indicator Variable | Meta-position of 5-phenyl ring | Negative (Presence of H-bond donor decreases activity) |

This table is based on the research findings for 5-phenyl-1-phenylamino-1H-imidazole derivatives. nih.gov

3D-QSAR Approaches: CoMFA and CoMSIA

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of SAR by considering the 3D conformation of molecules and the spatial distribution of their properties. nih.govnih.gov These methods are widely applied to various imidazole-containing compounds to guide drug design. nih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps highlight regions where bulky groups (steric field) or specific charge distributions (electrostatic field) would either enhance or diminish biological activity. nih.govnih.gov

CoMSIA extends this concept by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of the molecular properties influencing ligand-receptor interactions. nih.govnih.gov

For a series of imidazole-based inhibitors, a 3D-QSAR study would typically involve aligning the compounds based on a common substructure (e.g., the 4-phenyl-1H-imidazole core). The statistical quality of the resulting model is assessed using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust model will not only fit the training data well but also accurately predict the activity of a separate test set of compounds.

The predictive power of such models is illustrated in the following hypothetical data table, which represents typical output from a CoMFA or CoMSIA study.

| Compound ID | Actual Activity (pIC₅₀) | Predicted Activity (pIC₅₀) | Residual |

| MPI-1 | 6.52 | 6.48 | 0.04 |

| MPI-2 | 7.15 | 7.25 | -0.10 |

| MPI-3 | 5.89 | 5.95 | -0.06 |

| MPI-4 | 7.50 | 7.41 | 0.09 |

| MPI-5 | 6.98 | 6.88 | 0.10 |

| MPI-6 | 6.21 | 6.30 | -0.09 |

Model Validation Statistics (Example)

q² (Cross-validated r²): 0.73

r² (Non-cross-validated r²): 0.91

r²_pred (Test Set r²): 0.81

These predictive models, whether 2D or 3D, are foundational in modern medicinal chemistry. By applying these computational methodologies to analogs of this compound, researchers can develop clear hypotheses about the structural requirements for a desired biological effect, thereby accelerating the discovery of novel and more potent therapeutic agents. nih.gov

Evolving Research Applications and Structural Modifications of the 5 Methyl 4 Phenyl 1h Imidazole Scaffold

Strategic Utility in Chemical Biology and Medicinal Chemistry Research

The imidazole (B134444) nucleus is a cornerstone in medicinal chemistry, found in numerous biologically active compounds. ajrconline.orgmdpi.com The 5-methyl-4-phenyl-1H-imidazole scaffold, in particular, offers a valuable starting point for the design of molecules that can interact with specific biological targets, such as enzymes, receptors, and protein-protein interfaces. evitachem.com

Derivatives of this compound have been successfully developed as potent modulators of various enzymes and receptors, demonstrating the scaffold's therapeutic potential.

Enzyme Inhibitors: A significant area of research has focused on the inhibition of xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. nih.gov Derivatives of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid have emerged as powerful xanthine oxidase inhibitors. biosynth.com For instance, a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives displayed excellent inhibitory potency, with some compounds showing activity comparable to or greater than the established drug Febuxostat. nih.gov One representative compound, 4f from the study, was identified as a mixed-type inhibitor of the enzyme. nih.gov The core structure is also known to inhibit other enzymes like β-glucuronidase. Furthermore, studies on related compounds like ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297) have shown inhibitory effects on nuclear sirtuins, suggesting a broader potential for imidazole derivatives in targeting enzymes involved in carcinogenesis. nih.gov

Table 1: Xanthine Oxidase Inhibitory Activity of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid Derivatives Data sourced from a study on non-purine xanthine oxidase inhibitors. nih.gov

| Compound | IC₅₀ (μM) | Notes |

|---|---|---|

| 4d | 0.003 | Highly potent inhibitor. |

| 4e | 0.003 | Highly potent inhibitor. |

| 4f | 0.006 | Identified as a mixed-type inhibitor. |

| Febuxostat (Control) | 0.01 | Clinically used xanthine oxidase inhibitor. |

Receptor Modulators: The imidazole scaffold is integral to drugs that act on various receptors, including adrenoceptors and histamine (B1213489) receptors. pharmacophorejournal.com Derivatives have been investigated for their potential to modulate serotonin (B10506) receptors, which are targets for treating depression. mdpi.com Specifically, compounds such as 3-(1-benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one have been suggested to act as potential agonists or antagonists at certain receptors, influencing cellular signaling. evitachem.com Another derivative, 1-(1-benzyl-piperdin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazole-2-one, has been identified as a selective, high-affinity antagonist for the dopamine (B1211576) D4 receptor. pharmacophorejournal.com

Disrupting protein-protein interactions (PPIs) is a promising therapeutic strategy, particularly in oncology. The defined three-dimensional structure of the this compound scaffold makes it suitable for designing small molecules that can interfere with the large surface areas typical of PPIs.

p53-MDM2 Interaction Inhibitors: The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target for cancer therapy. nih.gov Restoring p53 function by inhibiting this interaction can lead to cancer cell death. novartis.com Research has shown that a tetra-substituted imidazole scaffold can be optimized to create potent, low-nanomolar inhibitors of the p53-MDM2 interaction. novartis.com Specifically, 1,4,5-trisubstituted imidazole-based antagonists have been developed that effectively activate p53 in cancer cells, leading to cell cycle arrest and growth inhibition. nih.gov These inhibitors function by mimicking key amino acid residues of p53 (Phe19, Trp23, and Leu26) that bind to a pocket on the MDM2 surface. mdpi.com

Hsp90-Cdc37 Interaction Inhibitors: The heat shock protein 90 (Hsp90) and its co-chaperone Cdc37 are essential for the stability and function of numerous oncogenic protein kinases. acs.orgnih.govnih.gov The Hsp90-Cdc37 PPI is therefore an attractive target for developing anticancer drugs. acs.org Celastrol, a natural product, has been modified with substituted imidazoles to enhance its inhibitory effect on this interaction. acs.org These derivatives were found to induce apoptosis and inhibit tumor growth, demonstrating that the imidazole moiety can be strategically employed to create effective Hsp90-Cdc37 PPI inhibitors. acs.org

Applications in Catalysis and Organometallic Chemistry

The imidazole ring's electronic properties and its ability to be readily functionalized make it a cornerstone in the fields of catalysis and organometallic chemistry. mdpi.com Derivatives of this compound serve as precursors to important ligands and have been incorporated into catalytic systems for various organic transformations.

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry, prized for their strong σ-donating properties and steric tunability. researchgate.net Imidazolium (B1220033) salts are the most common and practical precursors for generating imidazol-2-ylidenes, a major class of NHCs. beilstein-journals.org The synthesis typically involves the N,N'-disubstitution of an imidazole, followed by deprotonation with a strong base to yield the free carbene. beilstein-journals.orgnih.gov

While the synthesis of an NHC specifically from this compound is not broadly documented, the general and highly adaptable synthetic routes are well-established for related phenyl-imidazole systems. For example, highly successful and widely used NHC ligands such as IMes (1,3-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene) are synthesized from imidazole precursors. researchgate.netnih.gov These ligands are used to form stable complexes with transition metals like ruthenium, which are active in catalysis. nih.gov The synthetic pathway generally involves creating an imidazolium salt from the parent imidazole, which can then be used to generate the NHC in situ or be isolated as a stable free carbene. beilstein-journals.orgnih.gov

The catalytic utility of the imidazole scaffold extends to its direct use in promoting chemical reactions, both in solution (homogeneous) and on solid supports (heterogeneous).

Homogeneous Catalysis: Phenyl-imidazole derivatives have been employed as catalysts in various reactions. For instance, tri-substituted phenyl phenanthro imidazole derivatives have been synthesized using Lewis acid catalysts, demonstrating high yields and short reaction times in one-pot procedures. chemmethod.comchemmethod.com In another application, pyridine-substituted imidazole derivatives were used to generate ruthenium-based catalysts in situ for the transfer hydrogenation of anilines with alcohols, selectively producing N-alkylated products. sioc-journal.cn

Heterogeneous Catalysis: To improve catalyst recyclability and simplify product purification, imidazole derivatives have been immobilized on solid supports. Research has shown that 2-phenyl-1H-imidazole derivatives can be supported on clay minerals (Ca-montmorillonite and Cu-montmorillonite) to create effective heterogeneous catalysts for the Henry (nitroaldol) reaction. researchgate.net These supported catalysts can be recycled without a significant loss of activity, offering a greener and more efficient catalytic process. researchgate.net Lipase has also been used as a biocatalyst for reactions involving phenyl imidazole derivatives, such as the synthesis of imidazo[1,2-a]pyridines, showcasing the versatility of these compounds in biocatalysis. rsc.org

Advanced Materials Science Applications of Imidazole-Based Systems

The unique chemical and physical properties of the imidazole ring have led to its incorporation into advanced materials. ajrconline.org Imidazole-based systems are explored for applications ranging from functional polymers to electronic materials. irjmets.comrsc.org

Derivatives of imidazole are used as building blocks for high-performance polymers and as components in ionic liquids, which benefit from the high thermal stability and conductivity that the imidazolium core can provide. irjmets.com The scaffold's properties also make it suitable for creating sophisticated materials like coatings that enhance durability. ajrconline.org In the realm of optical and electronic materials, imidazole derivatives are being investigated for use as dyes in solar cells and for other optical applications, highlighting their emerging role in materials science. rsc.org The potential to investigate the properties of specific compounds like 3-(1-benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one could lead to new materials with tailored electronic or optical characteristics. evitachem.com

Functional Polymers and Conjugated Systems

The imidazole ring is a significant heterocyclic structural motif for the development of functional molecules and materials. rsc.org The ease with which the imidazole functionality can be chemically modified makes it particularly advantageous for integration into polymeric systems. researchgate.net While extensive research on homopolymers of this compound is not widely documented, the broader class of imidazole-containing polymers demonstrates the potential of this scaffold.

Imidazole derivatives are increasingly used as monomers to synthesize polymers with specific, tailored properties. researchgate.net These monomers can be copolymerized with other molecules, such as methyl methacrylate, to create materials that combine the properties of both components. researchgate.net Such copolymers often find use as biomaterials or in optical applications due to their high transparency and favorable mechanical properties. researchgate.net The synthesis of polymers containing imidazole rings is a strategic area of research, aiming to develop materials for applications ranging from functional materials to catalysis. rsc.org The incorporation of the imidazole unit can impart desirable characteristics, such as thermal stability and specific electronic properties, to the resulting polymer.

For instance, research into novel polyamides (PAs) and polyimides (PIs) has utilized complex diamines containing imidazole rings. jmcs.org.mxscielo.org.mx By incorporating bulky phenyl groups and flexible ether linkages into the polymer backbone, researchers have successfully synthesized organosoluble and thermally stable polymers. jmcs.org.mxscielo.org.mx This approach highlights a key strategy in polymer chemistry: modifying the monomer structure to achieve desired bulk properties in the final material.

Optoelectronic Device Components

The electronic properties of the imidazole ring make it a candidate for use in materials designed for optoelectronic applications. researchgate.net Imidazole-containing polymers have been investigated for their potential as luminescent materials and for use in solar cells. rsc.orgresearchgate.net The incorporation of imidazole rings into materials can impart properties such as fluorescence and electrical conductivity, which are critical for the development of optoelectronic devices. ontosight.ai

The development of novel dyes for solar cells and other optical applications is an emerging area of research for imidazole-based compounds. rsc.org The ability to create highly conjugated systems using the imidazole scaffold is key to these applications. Conjugated polymers, characterized by alternating single and double bonds, can absorb and emit light, making them suitable for use in components like organic light-emitting diodes (OLEDs) and photovoltaic cells. The specific substituents on the imidazole ring can be tuned to influence the electronic and optical properties of the material, allowing for the design of components with specific functionalities. ontosight.ai

| Potential Application | Key Property Conferred by Imidazole Scaffold | Relevant Research Area | Citation |

|---|---|---|---|

| Organic Solar Cells | Light absorption, charge transport | Development of novel dyes and conjugated polymers | rsc.orgresearchgate.net |

| Luminescent Materials | Fluorescence, phosphorescence | Synthesis of fluorescent polymers and materials | researchgate.netontosight.ai |

| Optical Fibres | High transparency, mechanical strength (in copolymers) | Copolymerization with monomers like methyl methacrylate | researchgate.net |

| Smart Materials | Responsiveness to stimuli | Functional polymer synthesis | researchgate.net |

Environmental Chemistry Contributions: Adsorption and Remediation Technologies

The presence of nitrogen heteroatoms in the this compound ring provides active sites for coordination with metal ions, making it a promising candidate for environmental remediation applications. Specifically, polymers functionalized with imidazole derivatives have been developed for the removal of heavy metal pollutants from aqueous solutions. jmcs.org.mxscielo.org.mx

The mechanism of removal often involves adsorption, where the pollutant ions bind to the surface of the polymer. This binding can occur through two main types of interaction: physisorption, which involves electrostatic and van der Waals forces, and chemisorption, which involves the formation of stronger, coordinate bonds between the nitrogen atoms of the imidazole ring and the metal ions. peacta.org The availability of π-electrons from the aromatic system can also facilitate coordination with metals, forming a stable complex that effectively removes the contaminant from the water. peacta.org

In one study, novel polyamides and polyimides were synthesized from a complex aromatic heterocyclic diamine containing multiple imidazole rings. jmcs.org.mxscielo.org.mx These polymers were tested for their ability to adsorb various heavy metal ions from aqueous solutions at a neutral pH. The results demonstrated significant adsorption capabilities, highlighting the potential of imidazole-based polymers in water treatment technologies. The high thermal stability of these polymers also suggests their durability in various environmental conditions. jmcs.org.mxscielo.org.mx

| Polymer Type | Target Metal Ion | Adsorption Finding | Citation |

|---|---|---|---|

| Imidazole-Based Polyamides (PAs) | Co²⁺, Cr³⁺, Cd²⁺, Hg²⁺, Pb²⁺ | Demonstrated effective adsorption of various heavy metal ions from aqueous solutions. | jmcs.org.mxscielo.org.mx |

| Imidazole-Based Polyimides (PIs) | Co²⁺, Cr³⁺, Cd²⁺, Hg²⁺, Pb²⁺ | Showed good capability for removing heavy metal ions from water. | jmcs.org.mxscielo.org.mx |

The development of such adsorbent materials is a significant contribution to environmental chemistry, offering a potential solution for the remediation of industrial wastewater contaminated with toxic heavy metals.

Future Research Directions and Unaddressed Challenges in 5 Methyl 4 Phenyl 1h Imidazole Chemistry

Innovations in Synthetic Methodologies for Complex Analogues

While established methods for imidazole (B134444) synthesis exist, the demand for structurally complex and diverse analogues of 5-methyl-4-phenyl-1H-imidazole necessitates the development of more efficient, selective, and sustainable synthetic strategies. A primary challenge lies in achieving precise control over substitution patterns (regiocontrol) to fine-tune the molecule's properties for specific applications. rsc.org

Future efforts should concentrate on:

Multicomponent Reactions (MCRs): Expanding the use of one-pot MCRs, which offer advantages like reduced waste, lower costs, and high atom economy. nih.gov Research into novel catalytic systems for these reactions, such as recyclable solid-supported catalysts, can enhance their green credentials and simplify product purification. nih.gov

Flow Chemistry and Automation: Transitioning from batch to continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and the ability to rapidly generate libraries of analogues for screening.

Catalyst Development: Investigating new catalysts, including nano-catalysts and biocatalysts, could unlock novel reaction pathways and improve selectivity under milder conditions. biomedpharmajournal.org For instance, the use of diruthenium(II) catalysts in "borrowing hydrogen" processes represents an elegant method for forming substituted imidazoles from readily available alcohols. rsc.org

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound core is crucial. This would allow for the direct introduction of diverse chemical groups onto a pre-formed imidazole ring, bypassing the need for de novo synthesis for each new analogue and accelerating the discovery process.

Table 1: Comparison of Synthetic Approaches for Imidazole Derivatives

| Synthetic Method | Key Features | Potential Advantages for Complex Analogues | Representative Catalyst/Conditions |

|---|---|---|---|

| Debus Synthesis | Traditional condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia (B1221849). | Foundational method, but often suffers from low yields for complex structures. nih.gov | Refluxing in acetic acid or other solvents. nih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Drastically reduced reaction times, often higher yields, and improved energy efficiency. biomedpharmajournal.org | Solvent-free conditions or with neutral ionic liquids. biomedpharmajournal.org |

| Catalytic MCRs | One-pot condensation using various components. | High efficiency, atom economy, reduced waste, and operational simplicity. nih.gov | Titanium-based silica, SbCl₃-silica, copper oxide. nih.govbiomedpharmajournal.org |

| "Borrowing Hydrogen" Catalysis | Uses a catalyst to transiently remove and then return hydrogen atoms. | Allows use of alcohols instead of aldehydes, improving substrate scope and sustainability. rsc.org | Diruthenium(II) complexes. rsc.org |

Integration of Advanced Analytical and Spectroscopic Techniques

A thorough understanding of the structure, dynamics, and interactions of this compound and its analogues is fundamental to unlocking their function. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used for characterization, the next frontier lies in integrating more advanced and specialized analytical methods. rdd.edu.iqnih.gov

Key areas for advancement include:

Advanced NMR Spectroscopy: Employing two-dimensional (2D-NMR) techniques, such as COSY, HSQC, and HMBC, to unambiguously assign complex structures and elucidate through-bond and through-space connectivities, especially in larger, more elaborate analogues. nih.gov

Single-Crystal X-ray Diffraction: This technique remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.comresearchgate.net Future work should focus on crystallizing and analyzing not just the parent compound but also its complexes with biological targets or metal ions to gain direct insight into binding modes.

Chiroptical Spectroscopy: For chiral analogues of this compound, techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are essential for determining absolute stereochemistry and studying conformational changes in solution.

Real-Time Interaction Analysis: Advanced biosensing techniques, such as Surface Plasmon Resonance (SPR) and the switchSense methodology, can provide quantitative, real-time data on the binding kinetics (association and dissociation rates) of these molecules with biological targets like proteins and DNA. researchgate.net This moves beyond simple characterization to functional analysis.

Refined Computational Approaches for Predictive Modeling

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering the ability to predict molecular properties and guide experimental design, thereby saving significant time and resources. nih.gov For this compound, refined computational approaches can provide unprecedented insight into its behavior and potential.

Future computational studies should focus on:

Quantum Chemical Calculations: Utilizing Density Functional Theory (DFT) to move beyond simple structural prediction to accurately model electronic properties, reactivity indices (like Fukui functions), and spectroscopic signatures (NMR, IR). researchgate.net This can help in understanding reaction mechanisms and predicting the site of electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of this compound and its analogues in different environments (e.g., in solution, at an interface, or in a protein binding pocket). These simulations can reveal conformational flexibility and the stability of intermolecular interactions over time. mdpi.com

Predictive QSAR and Machine Learning: Developing robust Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features of a series of analogues with their biological activity or physical properties. nih.govdntb.gov.ua The integration of machine learning algorithms can enhance the predictive power of these models, enabling the virtual screening of vast chemical libraries to identify promising new candidates.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the design phase. mdpi.com This computational pre-screening is vital for identifying compounds with favorable pharmacokinetic profiles and avoiding costly late-stage failures in drug discovery.

Table 2: Application of Computational Methods to Imidazole Derivatives

| Computational Method | Primary Function | Type of Predicted Data | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure. | Molecular geometry, reaction energies, electronic properties, spectroscopic shifts. researchgate.net | Predicting reactivity, stability, and guiding synthetic design. |

| Molecular Docking | Predicts binding orientation of a molecule to a target. | Binding affinity (e.g., Kcal/mol), interaction sites, binding pose. mdpi.comoup.com | Identifying potential biological targets (enzymes, receptors). |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. | Conformational stability, interaction dynamics, free energy of binding. mdpi.com | Assessing the stability of ligand-protein complexes. |

| QSAR/Machine Learning | Correlates chemical structure with activity. | Predictive models for biological activity (e.g., IC₅₀), toxicity. nih.govdntb.gov.ua | Prioritizing synthesis of analogues with high predicted activity. |

Interdisciplinary Research Frontiers for this compound

The most exciting future prospects for this compound lie at the intersection of chemistry with other scientific disciplines. The unique structural and electronic properties of the imidazole scaffold make it a promising candidate for a wide range of applications beyond traditional organic chemistry.

Promising interdisciplinary frontiers include:

Medicinal Chemistry and Chemical Biology: The imidazole moiety is a well-known pharmacophore present in many bioactive molecules. mdpi.com Future research should systematically explore analogues of this compound as scaffolds for developing novel therapeutic agents, targeting areas such as cancer, infectious diseases (antiviral, antifungal), and inflammatory conditions. biomedpharmajournal.orgmdpi.com

Materials Science: Substituted imidazoles are being investigated for their potential in advanced materials. vulcanchem.com Research could focus on incorporating this compound as a building block into metal-organic frameworks (MOFs) for applications in gas storage or catalysis, or as a monomer for creating novel conductive polymers with specific electronic properties.

Industrial and Environmental Chemistry: The ability of some imidazole derivatives to act as corrosion inhibitors for metals presents a significant industrial application. researchgate.net Future studies could optimize the structure of this compound to develop highly effective, environmentally benign corrosion inhibitors for various metals and alloys.

Agrochemicals: The imidazole core is found in several successful fungicides. This provides a strong rationale for designing and screening libraries of this compound derivatives to discover new, potent, and selective agrochemicals for crop protection.

Table 3: Potential Interdisciplinary Applications

| Research Field | Potential Role of this compound | Research Goal |

|---|---|---|

| Medicinal Chemistry | Core scaffold for new drug candidates. biomedpharmajournal.orgmdpi.com | Develop novel therapeutics (e.g., anticancer, antimicrobial). |

| Materials Science | Monomer or ligand for functional materials. vulcanchem.com | Create conductive polymers or metal-organic frameworks (MOFs). |

| Industrial Chemistry | Corrosion inhibitor. researchgate.net | Protect metal surfaces in industrial settings. |

| Agrochemistry | Active ingredient in crop protection agents. | Design new and effective fungicides or herbicides. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-4-phenyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves condensation reactions between aryl amines, aldehydes, and ketones under acidic or catalytic conditions. For example:

- Cyclocondensation : Reacting 4-phenyl-1H-imidazole precursors with methylating agents (e.g., methyl iodide) in polar aprotic solvents like DMF, with bases such as K₂CO₃ to control regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to traditional heating .

- Optimization : Key parameters include solvent choice (e.g., ethanol vs. DMF), temperature (60–120°C), and catalysts (e.g., p-TSA for acid catalysis). Purity is validated via melting point analysis, HPLC, and elemental composition matching (C/H/N%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on imidazole ring protons (δ 7.2–8.1 ppm) and methyl/phenyl substituents (δ 2.3–2.5 ppm for CH₃; δ 7.3–7.6 ppm for aromatic protons) .

- IR : Confirm N–H stretching (~3200 cm⁻¹) and C=N/C–C vibrations (1600–1450 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

- Approach :

- Compare multiple refinement protocols (e.g., SHELXL vs. OLEX2) to assess model accuracy .

- Validate hydrogen bonding networks using graph set analysis (e.g., Etter’s rules) to identify consistent intermolecular interactions .

- Cross-reference with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in tautomeric forms .

Q. What strategies are effective for predicting hydrogen-bonding patterns in this compound crystals?

- Graph Set Analysis : Apply Etter’s methodology to classify hydrogen bonds (e.g., D for donor, A for acceptor) and identify recurring motifs like R₂²(8) rings in imidazole derivatives .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict intermolecular interaction energies and compare with experimental SXRD data .

Q. How do substituent variations on the phenyl or methyl groups affect the bioactivity of this compound?

- Experimental Design :

- Synthesize derivatives with electron-withdrawing (e.g., –NO₂, –F) or donating (–OCH₃) groups at the phenyl para position .

- Test antibacterial activity via MIC assays against S. aureus and E. coli, correlating results with Hammett σ values to quantify electronic effects .

Data Analysis and Interpretation

Q. How can researchers address low yields in the synthesis of this compound analogs?

- Troubleshooting Table :

Q. What computational tools are recommended for docking studies of this compound in drug design?

- Software : AutoDock Vina or Schrödinger Suite for molecular docking.

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.